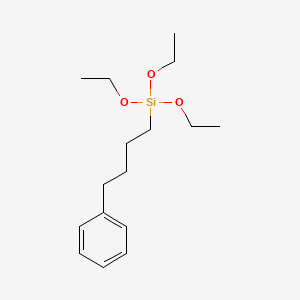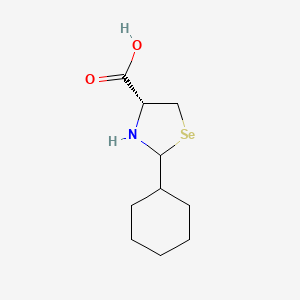
(4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound characterized by its selenazolidine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid typically involves the cyclization of a suitable selenoamide precursor. One common method includes the reaction of cyclohexylamine with selenoacetic acid under controlled conditions to form the selenazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atom.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenazolidine ring to its corresponding selenol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex organoselenium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known for their ability to scavenge free radicals, and this compound is no exception. It is being investigated for its potential to protect cells from oxidative stress.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Selenium compounds have shown promise in cancer therapy, and this compound is being studied for its ability to induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of semiconductors and other electronic components.
Mecanismo De Acción
The mechanism of action of (4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular thiols. The selenium atom can form selenenyl sulfide bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can trigger various cellular pathways, including those involved in oxidative stress response and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-thiazolidine-4-carboxylic acid: Similar in structure but contains sulfur instead of selenium.
2-aryl thiazolidine-4-carboxylic acids: These compounds have similar ring structures but differ in the substituents attached to the ring.
Uniqueness
The presence of selenium in (4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid imparts unique chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and form stable selenenyl sulfide bonds makes this compound particularly valuable in medicinal and materials chemistry.
Propiedades
Número CAS |
924636-77-1 |
|---|---|
Fórmula molecular |
C10H17NO2Se |
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
(4R)-2-cyclohexyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2Se/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h7-9,11H,1-6H2,(H,12,13)/t8-,9?/m0/s1 |
Clave InChI |
GTGQQQQECOWZPP-IENPIDJESA-N |
SMILES isomérico |
C1CCC(CC1)C2N[C@@H](C[Se]2)C(=O)O |
SMILES canónico |
C1CCC(CC1)C2NC(C[Se]2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


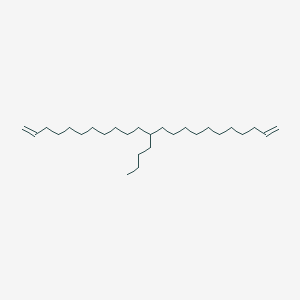
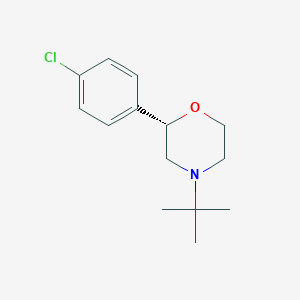
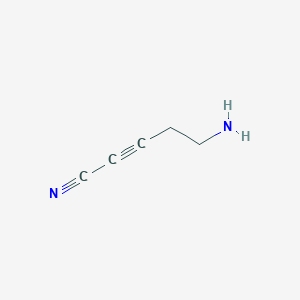
![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)

![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
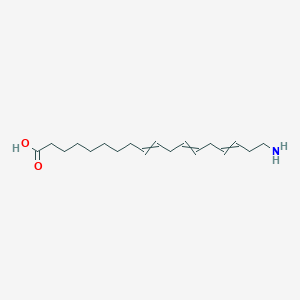
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
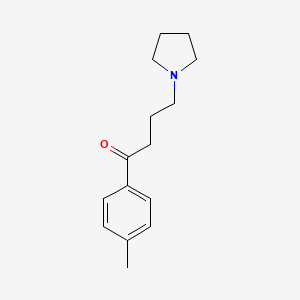
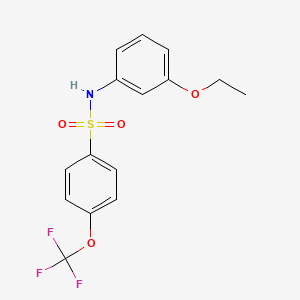
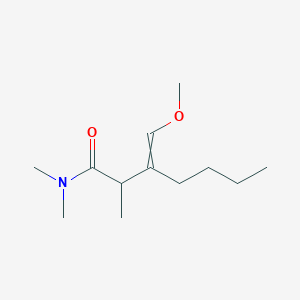
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
